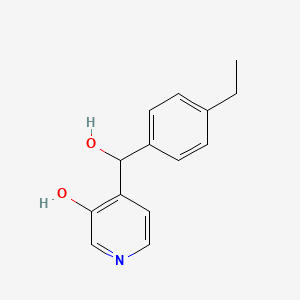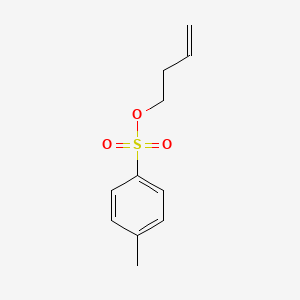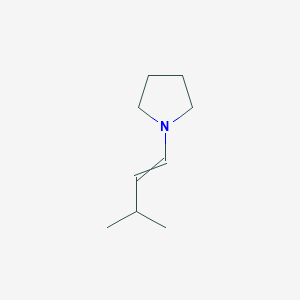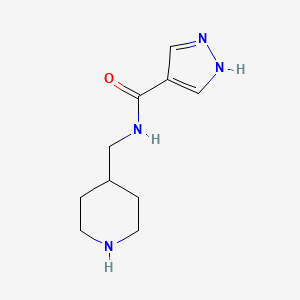
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide typically involves the reaction of pyrazole derivatives with piperidine derivatives. One common method includes the formation of β-keto esters from piperidine-4-carboxylic acid, followed by treatment with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with N-mono-substituted hydrazines yields the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboxylic acid: A simpler analog without the piperidine moiety.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A methyl-substituted derivative.
N-Boc-piperidinyl-1H-pyrazole-4-carboxylates: Compounds with a Boc-protected piperidine group
Uniqueness: N-(4-piperidinylmethyl)-1H-Pyrazole-4-carboxamide stands out due to its unique combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
N-(piperidin-4-ylmethyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H16N4O/c15-10(9-6-13-14-7-9)12-5-8-1-3-11-4-2-8/h6-8,11H,1-5H2,(H,12,15)(H,13,14) |
Clé InChI |
UVHHMYCYSMMNFL-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1CNC(=O)C2=CNN=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(8S,9S,13R,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene-17-D](/img/structure/B8682095.png)
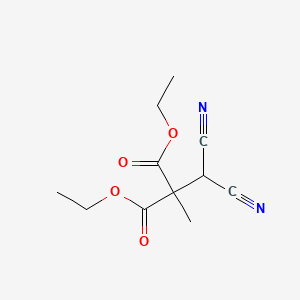
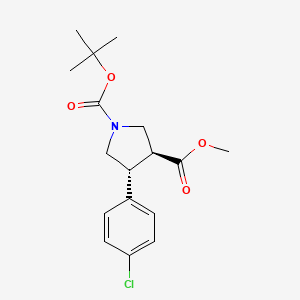

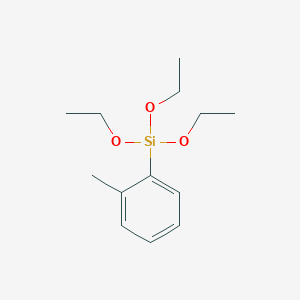
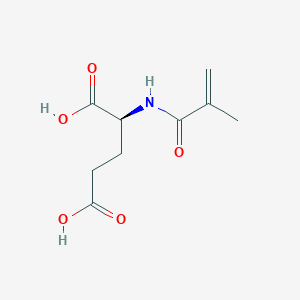
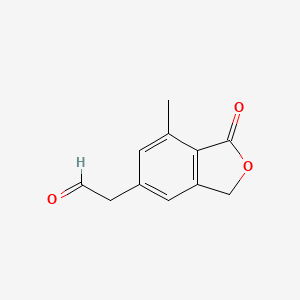

![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)
![3-(3,4-dimethoxy-phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8682168.png)
